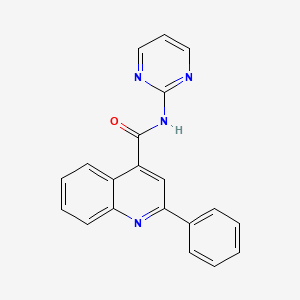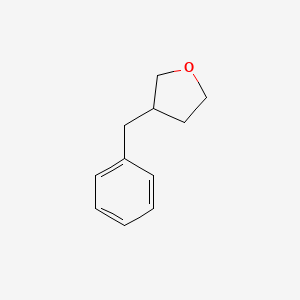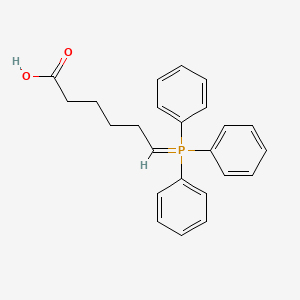
Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-: is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrimidines typically involves multi-step organic reactions. Common starting materials include pyrrole and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may also exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
Medicinally, these compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various applications.
Mechanism of Action
The mechanism of action of pyrrolopyrimidines typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo(2,1-f)(1,2,4)triazines
- Pyrrolo(3,2-d)pyrimidines
- Imidazo(1,2-a)pyridines
Uniqueness
Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl- is unique due to its specific substitution pattern and functional groups. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
85072-82-8 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1-(2,2-dichloroacetyl)-3,3,7-trimethyl-4,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-7-4-8-15(10(7)17)5-12(2,3)6-16(8)11(18)9(13)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
UFIRNAFRTNYDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2N(C1=O)CC(CN2C(=O)C(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




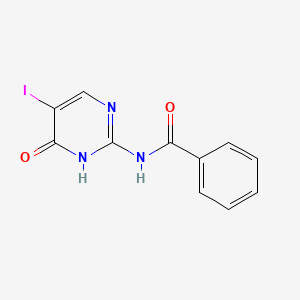
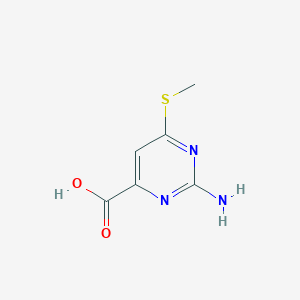
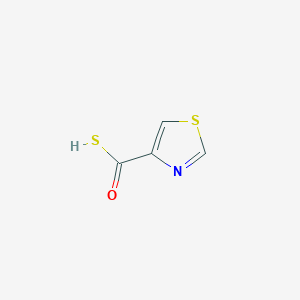

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
